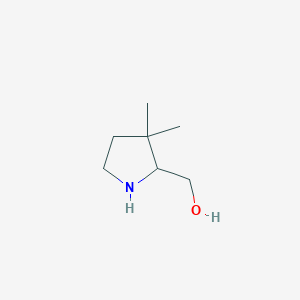

(3,3-Dimethylpyrrolidin-2-yl)methanol

説明

特性

IUPAC Name |

(3,3-dimethylpyrrolidin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-7(2)3-4-8-6(7)5-9/h6,8-9H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUILQZSDPLHDLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC1CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reduction of Pyrrolidin-2-one Derivatives

A common synthetic route to (3,3-Dimethylpyrrolidin-2-yl)methanol involves the reduction of lactam (pyrrolidin-2-one) precursors bearing 3,3-dimethyl substitution. This approach typically uses strong hydride reducing agents such as sodium borohydride (NaBH4) or lithium borohydride (LiBH4) to convert the lactam carbonyl into the corresponding hydroxymethyl group.

- Starting from 3,3-dimethylpyrrolidin-2-one, reduction is carried out using NaBH4 or LiBH4.

- The reaction is often performed in anhydrous solvents like tetrahydrofuran (THF) or dichloromethane (DCM) at low temperatures (0–25°C) to control reactivity.

- The product, this compound, is isolated by standard work-up and purification techniques such as extraction and column chromatography.

- According to a patent describing related pyrrolidine alcohols, the reduction of the lactam ring with NaBH4 or LiBH4 is efficient and yields the desired hydroxymethyl derivative in good to excellent yields.

- The presence of 3,3-dimethyl groups enhances the stability of the intermediate and final product, facilitating purification.

Hydrogenation of Allylic Alcohol Intermediates

Another method involves the hydrogenation of allylic alcohol intermediates derived from pyrrolidine precursors. This method can be conducted in one or two steps:

- Method 1: Hydrogenation of the double bond in an allylic alcohol intermediate using palladium on carbon (Pd/C) catalyst under hydrogen gas, followed by reduction of ester groups to alcohols with NaBH4 or LiBH4.

- Method 2: Simultaneous reduction of the double bond and ester groups using NaBH4 in the presence of Lewis acids such as ZnCl2 or AlCl3 to promote the reaction.

This approach allows for stereoselective control in the preparation of chiral alcohols when chiral catalysts are employed.

- Hydrogenation: Pd/C catalyst, hydrogen atmosphere, room temperature, overnight.

- Reduction: NaBH4 with Lewis acid co-catalysts at controlled temperatures.

- Potential for enantioselective synthesis if chiral catalysts are used.

- One-pot reduction possible, simplifying the process.

- Patents report that this method yields this compound analogs with high purity and enantiomeric excess when chiral hydrogenation catalysts are employed.

Cyclization via Lactam Formation and Subsequent Functionalization

An alternative synthetic strategy involves constructing the pyrrolidine ring via lactam formation from appropriate amino acid or amino alcohol precursors, followed by functionalization to introduce the 3,3-dimethyl and hydroxymethyl groups.

- Starting from a suitable amino acid derivative, cyclization to form the pyrrolidin-2-one ring is achieved using reagents such as triphosgene or phosgene equivalents at low temperatures (0–30°C).

- Subsequent methylation at the 3-position is conducted using methylating agents under controlled conditions.

- Finally, reduction of the lactam carbonyl to the hydroxymethyl group is performed as described above.

- Triphosgene or POCl3 for cyclization.

- Organic bases like triethylamine or pyridine to neutralize acid byproducts.

- Solvents include dichloromethane, chloroform, or THF.

- Patent literature demonstrates that this multi-step approach allows for precise control over substitution patterns on the pyrrolidine ring and yields intermediates suitable for further reduction to the target alcohol.

Summary Table of Preparation Methods

Additional Notes on Preparation

- Solubility considerations: The product is generally soluble in common organic solvents; stock solutions are prepared accordingly for research use.

- Storage: Solutions should be stored at low temperatures (-20°C to -80°C) to maintain stability.

- Purification: Silica gel chromatography is the preferred method to isolate pure this compound after synthesis.

科学的研究の応用

(3,3-Dimethylpyrrolidin-2-yl)methanol has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: Utilized in the synthesis of specialty chemicals and materials.

作用機序

The mechanism of action of (3,3-Dimethylpyrrolidin-2-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

類似化合物との比較

Structural Features and Substituent Effects

The following table summarizes key structural analogs and their properties:

Key Observations :

- Ring Type: Pyrrolidine-based analogs (e.g., the target compound and 2-(3,3-dimethylpyrrolidin-2-yl)ethanol) exhibit higher basicity due to the saturated nitrogen ring compared to pyridine derivatives (e.g., 3-propylpyridin-2-ylmethanol) .

- Hydroxyl Group Position: Ethanol derivatives (e.g., CAS 1781801-12-4 ) may show lower polarity and higher lipophilicity than methanol analogs, impacting bioavailability.

Physicochemical Properties

- Solubility: Methanol-containing derivatives (e.g., the target compound) are more water-soluble than ethanol or propyl-substituted analogs due to the smaller hydroxyl group .

- Stability : Pyridine-based compounds (e.g., ) may exhibit greater thermal stability than pyrrolidines due to aromatic conjugation.

生物活性

(3,3-Dimethylpyrrolidin-2-yl)methanol, a compound with the molecular formula C7H15NO, is of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The structure of this compound features a pyrrolidine ring with two methyl groups at the 3-position and a hydroxymethyl group at the 2-position. This unique configuration influences its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C7H15NO |

| Molecular Weight | 129.20 g/mol |

| IUPAC Name | This compound |

| CAS Number | 55299054 |

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. Preliminary studies suggest that it may act as an inhibitor of certain enzymes and receptors involved in cellular signaling pathways. The compound's hydroxymethyl group is hypothesized to facilitate hydrogen bonding with target proteins, enhancing its binding affinity.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound against various pathogens. For instance:

- E. coli : Exhibited significant inhibitory effects with an IC50 value around 25 μM.

- S. aureus : Showed moderate activity with an IC50 value of approximately 30 μM.

These findings indicate that this compound may serve as a lead compound for developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assays conducted on human cancer cell lines such as HeLa and A549 demonstrated that this compound has selective cytotoxic effects:

| Cell Line | IC50 (μM) | Remarks |

|---|---|---|

| HeLa | 40 | Moderate cytotoxicity |

| A549 | 55 | Higher resistance observed |

These results suggest potential applications in cancer therapeutics, although further investigations are necessary to understand the underlying mechanisms.

Study 1: Inhibition of Bacterial Topoisomerases

In a recent study published in the Journal of Medicinal Chemistry, this compound was evaluated for its ability to inhibit bacterial topoisomerases. The compound demonstrated balanced dual inhibition against DNA gyrase and topoisomerase IV from E. coli, with minimal inhibitory concentrations (MICs) ranging from <0.03125 to 0.25 μg/mL against multidrug-resistant strains like Staphylococcus aureus .

Study 2: Antiproliferative Effects

A separate investigation focused on the antiproliferative effects of this compound on various cancer cell lines. The compound was found to significantly reduce cell viability in a dose-dependent manner, particularly in HeLa cells . This study highlights its potential as a chemotherapeutic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。